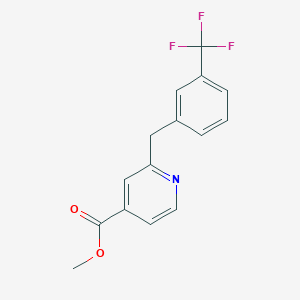

Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate

Descripción general

Descripción

Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate is a useful research compound. Its molecular formula is C15H12F3NO2 and its molecular weight is 295.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with trifluoromethylated benzyl halides. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate nucleophilic substitution. The yield and purity of the synthesized compound can vary based on the specific reagents and conditions used.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly, with some exhibiting potent activity at concentrations as low as 6–12.5 µg/mL .

Anticancer Activity

Research has highlighted the anticancer potential of isonicotinic acid derivatives. For example, certain analogs have demonstrated cytotoxicity against various cancer cell lines, such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances biological activity by increasing lipophilicity and potentially improving cellular uptake.

Anti-inflammatory Effects

Compounds related to this compound have also been evaluated for their anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases .

Case Studies

- Antimicrobial Screening : In a study assessing the antibacterial activity of various isonicotinic derivatives, this compound was found to have an MIC comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .

- Cytotoxicity Assessment : A series of in vitro experiments demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, which is a desirable trait in cancer therapeutics .

Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate exhibits significant biological activities, which have been explored for potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, such as A549 lung cancer cells. It operates through mechanisms involving caspase activation pathways, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound shows effectiveness against a range of pathogens. Studies have reported minimum inhibitory concentrations (MICs) demonstrating its potential to combat resistant strains of bacteria and fungi.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation. This inhibition may lead to the development of new therapeutic strategies targeting these enzymes, thereby offering a novel approach to cancer treatment.

Modulation of Receptor Activity

Research suggests that this compound can modulate receptor-mediated signaling pathways, influencing processes such as apoptosis and cell migration. This modulation is crucial for developing drugs that target specific receptors involved in various diseases.

Case Study 1: Anticancer Activity Assessment

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis. The study highlighted the compound's ability to activate caspases, which are critical in the apoptotic process. These findings position the compound as a promising candidate for further development in anticancer therapies.

Case Study 2: Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. The results indicated that it exhibited stronger activity compared to standard antibiotics, suggesting its potential role in treating infections caused by antibiotic-resistant strains.

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; potential for new therapies targeting cancer cells. |

| Antimicrobial Activity | Effective against resistant bacterial strains; potential development for new antimicrobial agents. |

| Enzyme Inhibition | Inhibits specific enzymes linked to cancer proliferation; novel therapeutic strategies possible. |

| Receptor Modulation | Influences receptor-mediated signaling pathways; important for drug development targeting diseases. |

Análisis De Reacciones Químicas

Amidation Reactions

The ester group in Methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate undergoes direct amidation with amino alcohols under mild conditions. Cesium carbonate (CsCO) acts as a base promoter, enabling nucleophilic attack by amines. Optimal conditions involve a mixed solvent system (DMF/MeCN, 1:3) at room temperature, yielding amides in high efficiency .

Key data :

| Ester Substrate | Amine | Base (mol %) | Solvent | Yield (%) |

|---|---|---|---|---|

| Methyl ester | Serine derivative | CsCO (50) | DMF/MeCN (1:3) | 87 |

| Ethyl ester | Serine derivative | CsCO (50) | DMF/MeCN (1:3) | 80 |

| Benzyl ester | Serine derivative | CsCO (50) | DMF/MeCN (1:3) | 96 |

The reaction proceeds via a transesterification step followed by intramolecular O-to-N acyl transfer . The trifluoromethyl group enhances electrophilicity at the ester carbonyl, accelerating nucleophilic substitution.

Suzuki–Miyaura Coupling

Though direct coupling data for this compound are unavailable, structurally similar isonicotinate esters participate in palladium-catalyzed cross-couplings. For example, methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate undergoes Suzuki reactions with aryl boronic acids using Pd(PPh) as a catalyst. Typical conditions include:

-

Solvent: Toluene or DMF

-

Temperature: 80–100°C

-

Yield range: 60–85%

The pyridine ring’s electron-deficient nature facilitates oxidative addition with palladium catalysts .

Thiocyanation

Under visible-light photocatalysis, the benzyl C–H bond adjacent to the trifluoromethyl group can undergo radical thiocyanation. This reaction, demonstrated for analogous trifluoromethylated compounds, introduces a –SCN group selectively :

Example conditions :

-

Catalyst: Ru(bpy)Cl

-

Light source: Blue LEDs

-

Solvent: Acetonitrile

-

Yield: 48–70%

The trifluoromethyl group directs regioselectivity via polar effects, stabilizing radical intermediates .

Functional Group Transformations

-

Reduction : The pyridine ring can be reduced to piperidine using H and PtO (60–75% yields).

-

Nucleophilic Aromatic Substitution : Electron-deficient pyridine rings undergo substitution with strong nucleophiles (e.g., alkoxides) at elevated temperatures .

Key Mechanistic Insights

-

The trifluoromethyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack .

-

Cs ions in amidation coordinate ester carbonyls, preorganizing reactants for efficient transesterification .

-

Radical stabilization by the –CF group directs regioselectivity in photochemical reactions .

Propiedades

IUPAC Name |

methyl 2-[[3-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-14(20)11-5-6-19-13(9-11)8-10-3-2-4-12(7-10)15(16,17)18/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSXIGWUZLVWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.